molecular formula C22H18N2OS B2637337 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide CAS No. 888411-64-1

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide

Cat. No.: B2637337
CAS No.: 888411-64-1
M. Wt: 358.46
InChI Key: HVYNLPYGNZHRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide is a benzothiazole-derived compound featuring a 1,3-benzothiazole moiety linked to a phenyl group, which is further connected via an amide bond to a 2,5-dimethylbenzoyl substituent. This structure combines aromatic rigidity with a polar amide functional group, making it a candidate for diverse biological applications, including kinase inhibition and anticancer activity.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-14-7-8-15(2)18(13-14)21(25)23-17-11-9-16(10-12-17)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYNLPYGNZHRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2,5-dimethylbenzamide group enhances hydrophobicity compared to AS601245’s pyrimidine-acetonitrile chain or PZ-39’s sulfanyl-acetamide group.

Spectral Characterization

Spectral data for the target compound can be inferred from analogous structures:

  • IR Spectroscopy : A strong C=O stretch (~1660 cm⁻¹) for the amide group, similar to hydrazinecarbothioamides in . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers.
  • 1H-NMR : Expected aromatic proton signals (δ 7.0–8.5 ppm) for benzothiazole and phenyl groups, with methyl resonances (δ 2.2–2.5 ppm) for the 2,5-dimethyl substituent.
  • 13C-NMR : Carbonyl carbon (amide) at ~168 ppm, aromatic carbons (110–150 ppm), and methyl carbons (~20 ppm).

Comparatively, AS601245’s acetonitrile group would show a nitrile stretch (~2250 cm⁻¹) in IR, while PZ-39’s triazinyl group would exhibit distinct aromatic splitting in NMR .

Critical Differences :

  • The target compound’s lack of ionizable groups (vs. Cpd D) may limit interactions with charged enzyme active sites.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article synthesizes current findings on its biological activity, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Chemical Formula : C17H16N2OS
  • Molecular Weight : 296.39 g/mol
  • CAS Number : 3652-92-4

This compound features a benzothiazole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, a review focusing on benzothiazole-based compounds reported various derivatives exhibiting moderate to good anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 7.7 μM to 11.1 μM for related compounds . Although specific data for this compound is not directly provided, its structural similarity suggests potential efficacy.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7bNT0.32
7e9.2 ± 1.50.09
7f11.1 ± 1.80.09

Antidiabetic Activity

Another significant area of research involves the antidiabetic properties of benzothiazole derivatives. A study demonstrated that certain derivatives exhibited strong α-amylase inhibitory activity, which is crucial for managing diabetes by delaying carbohydrate absorption . The most potent derivatives achieved an inhibition rate of up to 87.5% , significantly higher than the standard drug acarbose.

Table 2: α-Amylase Inhibition by Benzothiazole Derivatives

CompoundInhibition (%) at 50 μg/mLInhibition (%) at 25 μg/mLInhibition (%) at 12.5 μg/mL
Control (Acarbose)77.96 ± 2.0671.17 ± 0.6067.24 ± 1.16
Compound X (e.g., derivative)87.5 ± 0.74 82.27 ± 1.85 79.94 ± 1.88

Study on Structure-Activity Relationship (SAR)

A comprehensive study explored the SAR of various benzothiazole compounds, indicating that modifications to the benzothiazole ring significantly influence biological activity . Molecular docking studies revealed promising interactions with key enzymes involved in diabetes management, suggesting that structural optimizations could enhance efficacy.

In Vivo Studies

In vivo evaluations have also been conducted to assess the therapeutic potential of these compounds in animal models of diabetes and tuberculosis . These studies showed that certain derivatives not only reduced blood glucose levels but also demonstrated anti-inflammatory effects.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide?

The synthesis typically involves coupling a substituted benzamide with a benzothiazole-containing intermediate. A standard approach includes:

  • Reacting 2,5-dimethylbenzamide with 4-(1,3-benzothiazol-2-yl)aniline under amide-forming conditions (e.g., using coupling agents like EDCI/HOBt).
  • Optimizing reaction parameters such as temperature (e.g., reflux in anhydrous THF), solvent choice, and catalyst (e.g., pyridine for acid scavenging).
  • Purification via column chromatography or recrystallization from methanol/ethanol .

Example Protocol Table:

StepReagents/ConditionsPurpose
12,5-Dimethylbenzoyl chloride, 4-(1,3-benzothiazol-2-yl)aniline, pyridineAmide bond formation
2Reflux in THF, 12–24 hoursReaction completion
3Recrystallization (MeOH/EtOH)Purification

Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone.
  • Infrared Spectroscopy (IR) : Identification of amide C=O (~1650 cm1^{-1}) and benzothiazole C=N (~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • Elemental Analysis : To validate purity and stoichiometry .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

Initial studies often focus on:

  • Cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines.
  • Anti-inflammatory activity via COX-2 inhibition assays.
  • Apoptosis induction using flow cytometry (Annexin V/PI staining).
  • Dose-response studies to determine IC50_{50} values .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) analysis be optimized for determining the three-dimensional structure of this compound?

  • Crystallization : Use slow evaporation (e.g., methanol/water mixtures) to grow high-quality crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data.
  • Refinement Software : SHELXL for small-molecule refinement; Mercury for visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Key Crystallographic Parameters Table:

ParameterValue
Space groupP-1 (triclinic)
R-factor<0.05 (high precision)
Intermolecular H-bondsN–H⋯N, C–H⋯O

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Replicate Synthesis : Ensure batch-to-batch consistency using HPLC purity checks (>98%).
  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols.
  • Metabolic Stability Testing : Evaluate compound degradation in microsomal assays.
  • Structural Analog Comparison : Test derivatives to isolate pharmacophores (e.g., benzothiazole vs. thiazinan moieties) .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
  • ADMET Prediction : Tools like SwissADME to assess bioavailability, logP, and toxicity.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What experimental approaches are effective in studying polymorphism or isomerism in this compound?

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic transitions.
  • Powder XRD : Compare diffraction patterns of recrystallized batches.
  • Solid-State NMR : Detect conformational differences in crystalline vs. amorphous forms .

Methodological Considerations

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • Range Selection : Test 0.1–100 μM concentrations (logarithmic scale).
  • Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only groups.
  • Multi-Parametric Assays : Combine viability assays with caspase-3 activation readouts .

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

  • Flow Chemistry : Continuous reactors for improved heat/mass transfer.
  • In-line Monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking.
  • Green Solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) for sustainability .

Data Contradiction Analysis

Q. Q. How to address discrepancies in reported IC50_{50} values for antitumor activity?

  • Source Analysis : Verify cell line authenticity (STR profiling).
  • Microenvironment Factors : Test under hypoxic vs. normoxic conditions.
  • Synergistic Studies : Combine with standard chemotherapeutics (e.g., cisplatin) to assess combinatorial effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.